REACTION_CXSMILES
|
C(OC([N:11]1[CH2:18][CH2:17][N:16]([CH:19]2[CH2:22][O:21][CH2:20]2)[CH2:15][C:12]21[CH2:14][CH2:13]2)=O)C1C=CC=CC=1>[Pd]>[O:21]1[CH2:22][CH:19]([N:16]2[CH2:15][C:12]3([CH2:13][CH2:14]3)[NH:11][CH2:18][CH2:17]2)[CH2:20]1
|
Name
|
7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C2(CC2)CN(CC1)C1COC1
|
Name
|
IMS
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred under an atmosphere of H2 at r.t. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
was washed with MeOH
|
Type
|
WASH
|
Details
|
the product eluted with 2M NH3/MeOH affording the title compound (90 mg, 90%)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
O1CC(C1)N1CCNC2(CC2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |